7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core and multiple methoxy-substituted aromatic rings. Its molecular structure (C₂₄H₂₅N₅O₅) includes:
- A 3,4-dimethoxyphenyl group at position 7, enhancing lipophilicity and electronic effects.
- A 2-methoxyphenyl carboxamide substituent at position 6, contributing to hydrogen-bonding capacity.
- A methyl group at position 5, influencing steric bulk and metabolic stability.
This compound is synthesized via multi-component Biginelli-like reactions involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under optimized catalytic conditions (e.g., p-toluenesulfonic acid in DMF at 90°C for 16 hours) .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-19(21(28)26-15-7-5-6-8-16(15)29-2)20(27-22(25-13)23-12-24-27)14-9-10-17(30-3)18(11-14)31-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSVQDSZSJSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization.
Mode of Action
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at the g2/m phase.
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit thermally activated delayed fluorescence (tadf) activities and aggregation-induced emission enhancement (aiee) properties.
Result of Action
Biological Activity
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 540502-70-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N5O4
- Molar Mass : 421.45 g/mol
- Structure : The compound features a triazolo-pyrimidine scaffold known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
-
Anticancer Activity :
- Mechanism : Similar compounds have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase. This action is often mediated through pathways involving cyclin-dependent kinases (CDKs) and other signaling molecules involved in tumor growth regulation .
- Case Studies : In vitro studies have demonstrated that derivatives of triazolo-pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, compounds within this class have been tested against the National Cancer Institute's 60 human cancer cell lines with promising results .
-
Antibacterial Activity :
- Mechanism : Some related compounds exhibit antibacterial properties by targeting bacterial DNA gyrase and MurD enzymes. This inhibition disrupts bacterial cell wall synthesis and replication processes .
- Case Studies : Specific derivatives have shown potent activity against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM .
Anticancer Mechanisms
The anticancer mechanisms of this compound can be summarized as follows:
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death pathways in cancer cells |
| Cell Cycle Arrest | Prevents progression through the G2/M phase of the cell cycle |
| CDK Inhibition | Disrupts key regulatory proteins involved in cell division |
Antibacterial Mechanisms
The antibacterial mechanisms include:
| Mechanism | Description |
|---|---|
| DNA Gyrase Inhibition | Prevents bacterial DNA replication by inhibiting enzyme function |
| MurD Enzyme Targeting | Disrupts peptidoglycan synthesis essential for bacterial cell wall integrity |
Case Studies
- Cytotoxicity Studies :
- Antibacterial Efficacy :
Scientific Research Applications
Biological Activities
This compound has been studied for its potential in several areas:
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study : In vitro studies demonstrated that 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide effectively reduced the viability of breast cancer cells by inducing G1 phase arrest and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Its structure allows for interaction with microbial enzymes or cell membranes, disrupting their function.
Case Study : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Inflammation-related diseases are prevalent worldwide, and compounds that can mitigate inflammatory responses are highly sought after. This triazolo-pyrimidine derivative has been noted for its anti-inflammatory properties in preclinical models.
Case Study : Experimental models of inflammation showed that the compound reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB pathways.
Summary of Research Findings
| Application | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis in breast cancer cells |
| Antimicrobial | Effective against various bacteria | Significant activity against Gram-positive/negative bacteria |
| Anti-inflammatory | Reduces inflammation | Decreases pro-inflammatory cytokines |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- For example, the hydroxyl group in ’s compound may enhance aqueous solubility compared to methoxy analogs .
- Steric Effects : Bulkier substituents (e.g., difluoromethoxy in ) may reduce binding affinity to target proteins due to steric hindrance .
Pharmacological Potential
While direct data on the target compound’s bioactivity is lacking, insights can be extrapolated from analogs:
- Antibacterial Activity : Compounds with benzylthio or trimethoxyphenyl groups () inhibit Enterococcus faecium via disruption of cell wall synthesis .
- Antifungal Properties : Pyridinyl-substituted triazolopyrimidines () show efficacy against Fusarium species, likely through cytochrome P450 inhibition .
Q & A
Q. What are the most efficient synthetic routes for preparing this compound, and what catalytic systems are recommended?
The compound can be synthesized via cyclocondensation reactions using triazolo-pyrimidine precursors. A protocol involving TMDP (trimethylenediphosphine) as a catalyst in a water/ethanol solvent system (1:1 v/v) achieves high yields (~85%) under mild conditions (60°C, 4 hours) . Alternative routes use DMF as a solvent with triethylamine as a base, heated to 120°C for 10 hours, though this may require recrystallization from EtOH/DMF for purification .
Key Optimization Parameters :
- Catalyst: TMDP (for reduced reaction time)
- Solvent: Water/ethanol mixtures (eco-friendly, high yield)
- Temperature: 60–120°C (lower temps preferred for energy efficiency)
Q. How can structural characterization be systematically performed for this compound?
Use a combination of:
- NMR Spectroscopy : and NMR (400 MHz) to confirm substitution patterns and methoxy group integration .
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions. For analogous triazolo-pyrimidines, monoclinic crystal systems (space group P2/c) are common, with bond lengths of ~1.36 Å for triazole C–N bonds .
- Microanalysis : Validate elemental composition (C, H, N) with <0.4% deviation .
Q. What reaction mechanisms underlie the formation of the triazolo-pyrimidine core?
The core forms via a [3+3] cycloaddition between 3-amino-1,2,4-triazole and α,β-unsaturated carbonyl intermediates. Computational studies suggest a stepwise mechanism involving nucleophilic attack followed by ring closure, with activation energies of ~25–30 kcal/mol . Proton transfer steps are rate-limiting, emphasizing the role of base catalysts like KCO .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions and resolve contradictory yield data?
Discrepancies in yields (e.g., 70% vs. 85% for similar protocols) may arise from solvent polarity or catalyst loading. Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers . For example:
- Solvent Effects : Simulate dielectric constants (ε) to predict optimal polar protic/aprotic mixtures .
- Catalyst Screening : Compare TMDP vs. alternative catalysts (e.g., KCO) via Gibbs free energy profiles.
Table 1 : Computational vs. Experimental Yields for Solvent Systems
| Solvent | Predicted Yield (DFT) | Experimental Yield |
|---|---|---|
| Water/ethanol | 87% | 85% |
| DMF | 72% | 70% |
Q. What strategies address challenges in regioselective functionalization of the triazolo-pyrimidine scaffold?
Regioselectivity is influenced by steric and electronic factors:
- Electrophilic Substitution : Electron-rich 3,4-dimethoxyphenyl groups direct electrophiles to the C5 position. Use directing groups (e.g., Boc-protected amines) to stabilize intermediates .
- Cross-Coupling : Suzuki-Miyaura reactions at C7 require Pd(PPh) and aryl boronic acids (70–80°C, 12 hours) .
Q. How can structure-activity relationships (SARs) be explored for biological applications?
Modify substituents systematically and assay bioactivity:
- Methoxy Groups : Replace with halogens (Cl, F) to enhance lipophilicity and membrane permeability .
- Carboxamide Linker : Substitute with sulfonamides or esters to alter binding affinity .
- Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli .
Methodological Guidance for Data Contradictions
Q. How should researchers reconcile discrepancies in melting points or spectral data across studies?
- Purification : Ensure consistent recrystallization solvents (e.g., EtOH vs. DMF) .
- Instrument Calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS) .
- Crystallization Conditions : Varying humidity/temperature can alter crystal packing, affecting melting points .
Q. What integrated approaches combine experimental and computational data for reaction optimization?
Adopt the ICReDD framework :
- Pathway Prediction : Use AFIR (artificial force-induced reaction) methods to map plausible mechanisms.
- High-Throughput Screening : Test 10–20 solvent/base combinations in parallel.
- Feedback Loop : Refine computational models using experimental yields and selectivity data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
